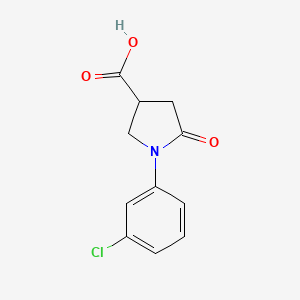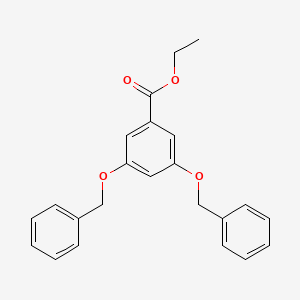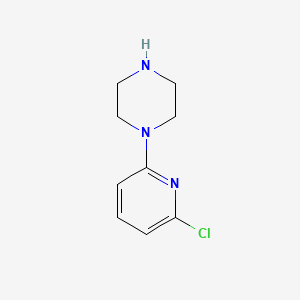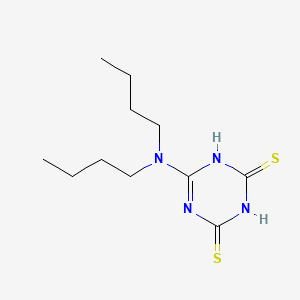
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, commonly referred to as 3-chloro-5-oxopyrrolidine-3-carboxylic acid (3-Cl-5-OXO-PCA) is an organic compound that has been studied extensively in the scientific community due to its unique properties. It is a derivative of pyrrolidine, a cyclic amine, and is composed of a five-membered ring of nitrogen and oxygen atoms, with a chlorine atom attached to the third carbon atom from the nitrogen. 3-Cl-5-OXO-PCA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules.
Applications De Recherche Scientifique
Antioxidant Activity
A study by Tumosienė et al. (2019) focused on the synthesis of novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds, including chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, were tested for antioxidant activity. Several were identified as potent antioxidants, with some showing higher activity than ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
Žirgulevičiūtė et al. (2015) synthesized a series of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives, featuring nitroso, azo, hydrazone, azole, and triazine moieties, exhibited notable antibacterial activity (Žirgulevičiūtė et al., 2015).
Complexation with Nucleotide Bases
Zimmerman et al. (1991) researched the complexation of nucleotide bases by molecular tweezers with carboxylic acid active sites. They found that the microenvironment around the carboxylic acid group significantly alters complexation behavior, offering insights into molecular interactions and bonding patterns (Zimmerman et al., 1991).
Synthesis and Prediction of Biological Activity
Kharchenko et al. (2008) conducted a study on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems from 5-oxopyrrolidine-3-carboxylic acids. They also presented a prediction of the biological activity of these compounds, contributing to the understanding of their potential pharmaceutical applications (Kharchenko et al., 2008).
Antimicrobial and Anticancer Activity
Kairytė et al. (2022) synthesized derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid with azole, diazole, and hydrazone moieties. These compounds showed significant antimicrobial and anticancer activity, particularly against multidrug-resistant pathogens (Kairytė et al., 2022).
Scientific Research Applications of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Antioxidant Activity
Research by Tumosienė et al. (2019) focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which showed significant antioxidant activity. This work is particularly notable for compounds demonstrating higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
A study by Žirgulevičiūtė et al. (2015) synthesized 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds exhibited antibacterial activity, contributing to the field of antimicrobial research (Žirgulevičiūtė et al., 2015).
Complexation with Nucleotide Bases
Zimmerman et al. (1991) investigated the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. This research offers valuable insights into molecular interactions and the impact of the microenvironment around the carboxylic acid group (Zimmerman et al., 1991).
Prediction of Biological Activity
Kharchenko et al. (2008) conducted a study on the biological activity of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems derived from 5-oxopyrrolidine-3-carboxylic acids. The results offer predictions about the biological activity of these compounds, contributing to pharmaceutical research (Kharchenko et al., 2008).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIAEAYJEYOSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384427 | |
| Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
92847-41-1 | |
| Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-2-[(4S,5'R,7S,8R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]-6-methyl-2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)




